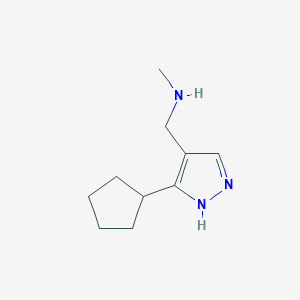

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Description

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole-derived compound characterized by a cyclopentyl substituent at the 5-position of the pyrazole ring and an N-methylmethanamine group at the 4-position.

Properties

IUPAC Name |

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-6-9-7-12-13-10(9)8-4-2-3-5-8/h7-8,11H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYDAWPBEIVSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(NN=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, identified by its CAS number 1525603-13-7, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity.

The molecular formula of this compound is C14H22ClN5, with a molecular weight of 295.81 g/mol. The compound features unique structural elements that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H22ClN5 |

| Molecular Weight | 295.81 g/mol |

| IUPAC Name | N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine; hydrochloride |

| InChI Key | WAUYOIKNLRHSGZ-UHFFFAOYSA-N |

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Cyclopentyl Group Attachment : Introduced via alkylation reactions using cyclopentyl halides.

- Methylation : Methylation of the pyrazole ring occurs before the final coupling reaction with suitable coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Research indicates that compounds within the pyrazole class can exhibit significant biological activities, particularly in inhibiting cyclooxygenase enzymes (COX) which are pivotal in inflammatory processes . The specific mechanism for this compound remains to be fully elucidated but is likely related to its structural similarity to known COX inhibitors.

Pharmacological Studies

In vitro studies have demonstrated that derivatives of pyrazole compounds can effectively inhibit COX-2, an enzyme associated with inflammatory responses . These findings suggest potential applications in treating inflammatory diseases.

In Vivo Evaluations

A notable study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes both in vitro and in vivo. Compounds exhibiting strong inhibition were subjected to further pharmacokinetic profiling to determine their efficacy and safety for therapeutic use .

Clinical Implications

The ongoing investigation into pyrazole derivatives has led to the identification of several candidates that are currently undergoing clinical trials for conditions such as rheumatoid arthritis and osteoarthritis . The structure of this compound positions it as a promising candidate for similar therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the provided evidence:

Structural and Molecular Comparisons

*Calculated based on molecular formula.

Substituent Effects and Implications

- Cyclopentyl vs. Aromatic Groups: The cyclopentyl group in the target compound introduces aliphatic hydrophobicity, which may improve membrane permeability compared to fluorophenyl or methoxyphenyl analogs.

- Electron-Withdrawing vs.

- Heteroaromatic Moieties : The pyridinyl group in introduces nitrogen-based hydrogen bonding and charge-transfer interactions, which are absent in the cyclopentyl-containing target.

Pharmacological Considerations

While the target compound’s specific activity is undocumented in the evidence, related pyrazole derivatives are associated with therapeutic applications. For example, vonoprazan (referenced in ) is a potassium-competitive acid blocker (P-CAB) containing a fluorophenyl-pyrrole scaffold. The cyclopentyl analog’s bulkier substituent might alter target selectivity or metabolic stability compared to vonoprazan’s sulfonyl and fluorophenyl groups.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized by cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated nitriles under acidic or neutral conditions. For example, substituted hydrazines react with appropriate ketones or nitriles to afford aminopyrazoles in modest to good yields.

Installation of the N-methylmethanamine Group

The N-methylmethanamine moiety is commonly introduced via reductive amination or nucleophilic substitution at the 4-position of the pyrazole ring:

- Reductive amination involves reacting the 4-formylpyrazole intermediate with methylamine, followed by reduction using agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Alternatively, nucleophilic substitution can be performed using methylamine or N-methylmethanamine derivatives on activated pyrazole intermediates.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine + cyclopentanone + acidic catalyst (e.g., acetic acid) | Cyclization to form 5-cyclopentyl-1H-pyrazol-4-carbaldehyde | 70-80 | Control temperature (0-5°C) to minimize side reactions |

| 2 | Methylamine + NaBH3CN (sodium cyanoborohydride), MeOH, room temp | Reductive amination of aldehyde to install N-methylmethanamine | 75-85 | Use inert atmosphere to prevent oxidation |

| 3 | Purification by silica gel chromatography | Isolation of final product | - | Use gradient elution with ethyl acetate/hexane |

Reaction Optimization and Analysis

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for alkylation and reductive amination steps due to their ability to dissolve reagents and stabilize intermediates.

- Temperature Control: Low temperatures (0-5°C) during cyclization reduce side reactions and improve selectivity.

- Catalyst and Reagent Selection: Acidic catalysts facilitate pyrazole ring formation; sodium cyanoborohydride is favored for reductive amination due to mild reducing power and selectivity.

- Purification: Silica gel chromatography is standard, with gradient elution to separate product from impurities.

Comparative Data on Related Pyrazole Derivatives

Research Findings and Industrial Considerations

- Industrial synthesis may employ continuous flow reactors to enhance reaction control and scalability.

- Green chemistry principles suggest replacing DMF with greener solvents such as cyclopentyl methyl ether (CPME) to reduce environmental impact.

- Optimization of stoichiometry and inert atmosphere conditions significantly improves yield and purity.

Q & A

Q. What are the recommended synthetic routes for 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Cyclopentyl-substituted pyrazole precursors are synthesized via cyclocondensation of ketones with hydrazines under reflux conditions .

- Subsequent functionalization with methylamine derivatives (e.g., via nucleophilic substitution or reductive amination) requires careful control of pH and temperature to avoid side reactions .

- Purification often employs column chromatography or recrystallization. Yield optimization depends on stoichiometric ratios of reagents and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- 1H/13C NMR : Assign pyrazole ring protons (δ 6.5–7.5 ppm) and cyclopentyl CH2 groups (δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .

- IR Spectroscopy : Identify N-H stretching (~3200 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- LC-MS : Confirm molecular weight (expected [M+H⁺] = 251.4) and assess purity .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

- In vitro assays : Test for antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays against cancer cell lines .

- Computational prediction : Tools like PASS (Prediction of Activity Spectra for Substances) estimate potential targets (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving disorder in the cyclopentyl group. SHELX’s robust algorithms handle high thermal motion in flexible substituents .

- DFT calculations : Compare experimental NMR shifts with theoretical values (e.g., B3LYP/6-31G* level) to validate stereoelectronic effects .

- Isotopic labeling : Deuterated analogs clarify ambiguous proton assignments in crowded spectra .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed aminations enhance stereocontrol .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) and improve heat management .

- In situ monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time .

Q. How do computational models predict binding modes of this compound to biological targets?

- Molecular docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., COX-2 or CDK2). Adjust force fields (AMBER/CHARMM) to account for pyrazole ring polarization .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. What substituent modifications enhance the compound’s pharmacokinetic properties?

- SAR studies : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrazole ring to improve metabolic stability. Replace cyclopentyl with adamantyl for enhanced lipophilicity .

- Pro-drug approaches : Esterify the methylamine group to increase oral bioavailability .

Methodological Notes

- Crystallography : SHELX programs remain the gold standard for small-molecule refinement, particularly for handling twinned data or high-resolution structures .

- Synthesis Reproducibility : Document reaction parameters (e.g., ramp rates, solvent purity) meticulously, as minor variations significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.